N-(3,4-dimethylphenyl)-3-iodobenzamide
Description
N-(3,4-Dimethylphenyl)-3-iodobenzamide (IUPAC name: this compound) is a benzamide derivative with the molecular formula C₁₅H₁₄INO and a calculated molecular weight of 351.15 g/mol . Its structure features a benzamide core substituted with an iodine atom at the 3-position of the benzene ring and a 3,4-dimethylphenyl group attached via the amide nitrogen (Figure 1). This compound is cataloged as a screening compound (ChemDiv ID: Y030-3269) and is utilized in drug discovery research, typically available in milligram quantities for high-throughput screening assays .
Figure 1: Structural depiction of this compound.
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
CLNQUCIMHYGRNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)I)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with two analogs: N-(2,3-dimethylphenyl)-3-iodobenzamide (positional isomer) and N-(3-aminophenyl)-4-iodobenzamide (functional group and iodine position variant).
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Iodine Position | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|---|
| N-(3,4-dimethylphenyl)-3-iodobenzamide | C₁₅H₁₄INO | 3,4-dimethyl | 3 | 351.15 (calculated) | Methyl groups (electron-donating), iodine at meta position |
| N-(2,3-dimethylphenyl)-3-iodobenzamide | C₁₅H₁₄INO | 2,3-dimethyl | 3 | 351.15 (calculated) | Methyl groups at ortho/meta positions |
| N-(3-aminophenyl)-4-iodobenzamide | C₁₃H₁₁IN₂O | 3-amino | 4 | 338.14 | Amino group (electron-withdrawing), iodine at para position |
Key Observations :
The 3-amino substituent in N-(3-aminophenyl)-4-iodobenzamide introduces hydrogen-bonding capability and polarity, contrasting with the hydrophobic methyl groups in the target compound .
Iodine Position: Iodine at the 3-position (meta) in the benzamide ring may alter electronic distribution and dipole moments compared to the 4-position (para) in N-(3-aminophenyl)-4-iodobenzamide. This could influence binding interactions in biological targets .
Molecular Weight and Solubility: The target compound and its 2,3-dimethyl isomer share identical molecular weights but differ in substituent placement, which may affect crystallinity or solubility. N-(3-aminophenyl)-4-iodobenzamide has a lower molecular weight (338.14 g/mol) due to fewer methyl groups and the presence of a lighter amino group .
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